molecular formula C9H13ClN2 B14852944 3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine

3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14852944
M. Wt: 184.66 g/mol
InChI Key: WUQQLEIWKRCKLX-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine typically involves the reaction of 4-chloro-3-methylpyridine with a suitable amine precursor. One common method is the reductive amination of 4-chloro-3-methylpyridine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines or alcohols derived from the reduction of the chloro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity for these targets. The propan-1-amine chain may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Similar structure with a different substitution pattern on the pyridine ring.

    3-(2-Methylpyridin-4-yl)propan-1-amine: Similar structure with a methyl group on the pyridine ring instead of a chloro group.

Uniqueness

3-(4-Chloro-3-methylpyridin-2-YL)propan-1-amine is unique due to the specific combination of chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(4-chloro-3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-8(10)4-6-12-9(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3

InChI Key

WUQQLEIWKRCKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCCN)Cl

Origin of Product

United States

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